(4-Carbamoyl-3-hydroxyphenyl)boronic acid

Description

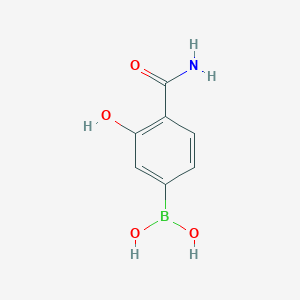

(4-Carbamoyl-3-hydroxyphenyl)boronic acid is an aromatic boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at position 1, a hydroxyl (-OH) group at position 3, and a carbamoyl (-CONH₂) group at position 3. This unique substitution pattern confers distinct physicochemical and biological properties, making it a candidate for applications in medicinal chemistry, sensing, and materials science.

Properties

Molecular Formula |

C7H8BNO4 |

|---|---|

Molecular Weight |

180.96 g/mol |

IUPAC Name |

(4-carbamoyl-3-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C7H8BNO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10,12-13H,(H2,9,11) |

InChI Key |

NTMHMNBXKGKGFZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-3-hydroxyphenyl)boronic acid typically involves the following steps:

Hydroboration: The addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne, to form the corresponding boronic acid derivative.

Functional Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration reactions followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Carbamoyl-3-hydroxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion of the boronic acid group to other functional groups, such as alcohols or ketones.

Reduction: Reduction of the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions involving the hydroxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Carbamoyl-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Biology: Investigated for its potential as a boron carrier in neutron capture therapy.

Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Carbamoyl-3-hydroxyphenyl)boronic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design.

Pathways Involved: The compound can participate in oxidative addition and transmetalation processes, which are key steps in catalytic cycles such as the Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

The biological and chemical behavior of boronic acids is highly dependent on substituent identity and positioning. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Key Boronic Acids

Physicochemical Properties

pKa and Reactivity

- The pKa of boronic acids determines their reactivity and binding affinity. Electron-withdrawing groups (e.g., -F, -CONH₂) lower pKa, enhancing boronate formation at physiological pH .

Solubility

- Hydrophilic substituents (-OH, -CONH₂) enhance aqueous solubility. For instance, this compound is expected to exhibit better solubility than lipophilic analogs like pyren-1-yl boronic acid (precipitates in RPMI medium) .

Anticancer Potential

- Boronic acids with aromatic systems show antiproliferative effects. For example:

- The carbamoyl group in this compound may enhance target binding (e.g., proteasomes or HDACs) via hydrogen bonding, similar to β-amido boronic acids that inhibit SARS-CoV-2 .

Enzyme Inhibition

- Boronic acids with carbamoyl groups exhibit protease or β-lactamase inhibition. For example: 1-Amido-2-triazolylethaneboronic acid: Inhibits β-lactamases with Ki values comparable to phenyl-substituted analogs . [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (IC₅₀ ~1 µM) .

Biological Activity

(4-Carbamoyl-3-hydroxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in recent years due to its diverse biological activities. Boronic acids are known for their ability to interact with diols and other biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12BNO3

- Molecular Weight : 209.02 g/mol

- IUPAC Name : this compound

- Canonical SMILES : NC(=O)c1cc(c(c1)O)B(O)O

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diol-containing biomolecules. This property allows it to modulate various biological pathways:

- Enzyme Inhibition : The compound can inhibit enzymes such as serine proteases and glycosidases by binding to their active sites.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates that boronic acids can possess antibacterial effects, potentially through interference with bacterial metabolic processes.

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity, with an IC50 value indicating its potency in scavenging free radicals. The compound was tested against various assays, including DPPH and ABTS radical scavenging tests, showing promising results.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 12.5 |

| ABTS | 10.2 |

Enzyme Inhibition Studies

The enzyme inhibition studies revealed that this compound effectively inhibited various enzymes:

| Enzyme Type | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Urease | 1.10 |

These results suggest that the compound could be a potential candidate for treating conditions related to enzyme dysregulation.

Antimicrobial Activity

In vitro studies showed that this compound has antimicrobial properties against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

Case Study 1: Anticancer Potential

A recent study evaluated the cytotoxic effects of this compound on cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited a significant cytotoxic effect with an IC50 value of 18.76 µg/mL, indicating its potential as an anticancer agent.

Case Study 2: Dermatological Applications

The compound was incorporated into a cream formulation and subjected to dermatological testing, demonstrating compatibility with skin cells and potential use in topical applications for skin conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.